Cas no 1011714-20-7 (19-O-beta-D-carboxyglucopyranosyl-12-O-beta-D-glucopyranosyl-11,16-dihydroxyabieta-8,11,13-triene)

19-O-β-D-carboxyglucopyranosyl-12-O-β-D-glucopyranosyl-11,16-dihydroxyabieta-8,11,13-triene is a diterpenoid glycoside derived from the abietane skeleton, characterized by its unique glycosylation pattern. The presence of β-D-glucopyranosyl and β-D-carboxyglucopyranosyl moieties enhances its solubility and potential bioactivity. This compound exhibits structural complexity, with hydroxyl groups at positions 11 and 16 contributing to its reactivity and interaction with biological targets. Its abietane core, combined with conjugated triene functionality, suggests potential applications in medicinal chemistry, particularly as a scaffold for anti-inflammatory or antimicrobial agents. The glycosidic linkages may also influence its pharmacokinetic properties, such as stability and bioavailability. Further research is warranted to explore its full pharmacological potential.
19-O-beta-D-carboxyglucopyranosyl-12-O-beta-D-glucopyranosyl-11,16-dihydroxyabieta-8,11,13-triene structure
1011714-20-7 structure
商品名:19-O-beta-D-carboxyglucopyranosyl-12-O-beta-D-glucopyranosyl-11,16-dihydroxyabieta-8,11,13-triene
CAS番号:1011714-20-7
MF:C32H48O15
メガワット:672.715
CID:2012180
PubChem ID:24879400

19-O-beta-D-carboxyglucopyranosyl-12-O-beta-D-glucopyranosyl-11,16-dihydroxyabieta-8,11,13-triene 化学的及び物理的性質

名前と識別子

    • 19-O-beta-D-carboxyglucopyranosyl-12-O-beta-D-glucopyranosyl-11,16-dihydroxyabieta-8,11,13-triene
    • 1011714-20-7
    • FS-8315
    • CHEMBL448745
    • AKOS040763509
    • 19-O-D-Carboxyglucopyranosyl-12-O-D-glucopyranosyl-11,16-dihydroxyabieta-8,11,13-triene
    • CS-0928912
    • [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,4aS,10aR)-5-hydroxy-7-[(2S)-1-hydroxypropan-2-yl]-1,4a-dimethyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate
    • HY-N12547
    • インチ: 1S/C32H48O15/c1-13(10-33)15-9-14-5-6-18-31(2,19(14)22(38)27(15)46-28-25(41)23(39)20(36)16(11-34)44-28)7-4-8-32(18,3)30(43)47-29-26(42)24(40)21(37)17(12-35)45-29/h9,13,16-18,20-21,23-26,28-29,33-42H,4-8,10-12H2,1-3H3
    • InChIKey: KJRLDWGHZUUHJO-UHFFFAOYSA-N
    • ほほえんだ: C12C(O)=C(OC3C(O)C(O)C(O)C(CO)O3)C(C(CO)C)=CC=1CCC1C2(C)CCCC1(C(OC1C(O)C(O)C(O)C(CO)O1)=O)C

計算された属性

  • せいみつぶんしりょう: 672.29932082g/mol
  • どういたいしつりょう: 672.29932082g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 10
  • 水素結合受容体数: 15
  • 重原子数: 47
  • 回転可能化学結合数: 9
  • 複雑さ: 1080
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 14
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0
  • トポロジー分子極性表面積: 256Ų

19-O-beta-D-carboxyglucopyranosyl-12-O-beta-D-glucopyranosyl-11,16-dihydroxyabieta-8,11,13-triene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TargetMol Chemicals
TN6493-1 mL * 10 mM (in DMSO)
19-O-beta-D-carboxyglucopyranosyl-12-O-beta-D-glucopyranosyl-11,16-dihydroxyabieta-8,11,13-triene
1011714-20-7 98%
1 mL * 10 mM (in DMSO)
¥ 4650 2023-09-15
ChemFaces
CFN95217-5mg
19-O-beta-D-carboxyglucopyranosyl-12-O-beta-D-glucopyranosyl-11,16-dihydroxyabieta-8,11,13-triene
1011714-20-7 >95%
5mg
$318 2023-09-19
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN6493-5 mg
19-O-beta-D-carboxyglucopyranosyl-12-O-beta-D-glucopyranosyl-11,16-dihydroxyabieta-8,11,13-triene
1011714-20-7
5mg
¥3340.00 2022-04-26
TargetMol Chemicals
TN6493-5 mg
19-O-beta-D-carboxyglucopyranosyl-12-O-beta-D-glucopyranosyl-11,16-dihydroxyabieta-8,11,13-triene
1011714-20-7 98%
5mg
¥ 3,040 2023-07-11
ChemFaces
CFN95217-5mg
19-O-beta-D-carboxyglucopyranosyl-12-O-beta-D-glucopyranosyl-11,16-dihydroxyabieta-8,11,13-triene
1011714-20-7 >95%
5mg
$318 2021-07-22
TargetMol Chemicals
TN6493-5mg
19-O-beta-D-carboxyglucopyranosyl-12-O-beta-D-glucopyranosyl-11,16-dihydroxyabieta-8,11,13-triene
1011714-20-7 98%
5mg
¥ 3040 2023-09-15
TargetMol Chemicals
TN6493-1 ml * 10 mm
19-O-beta-D-carboxyglucopyranosyl-12-O-beta-D-glucopyranosyl-11,16-dihydroxyabieta-8,11,13-triene
1011714-20-7
1 ml * 10 mm
¥ 4650 2024-07-24
TargetMol Chemicals
TN6493-5mg
19-O-beta-D-carboxyglucopyranosyl-12-O-beta-D-glucopyranosyl-11,16-dihydroxyabieta-8,11,13-triene
1011714-20-7
5mg
¥ 3040 2024-07-24
Key Organics Ltd
FS-8315-5mg
19-O-beta-D-carboxyglucopyranosyl-12-O-beta-D-glucopyranosyl-11,16-dihydroxyabieta-8,11,13-triene
1011714-20-7 >95%
5mg
£434.59 2025-03-04

19-O-beta-D-carboxyglucopyranosyl-12-O-beta-D-glucopyranosyl-11,16-dihydroxyabieta-8,11,13-triene 関連文献

19-O-beta-D-carboxyglucopyranosyl-12-O-beta-D-glucopyranosyl-11,16-dihydroxyabieta-8,11,13-trieneに関する追加情報

Chemical and Biological Profile of 19-O-beta-D-carboxyglucopyranosyl-12-O-beta-D-glucopyranosyl-11,16-dihydroxyabieta-8,11,13-triene (CAS No. 1011714-20-7)

The compound 19-O-beta-D-carboxyglucopyranosyl-12-O-beta-D-glucopyranosyl-11,16-dihydroxyabieta-8,11,13-triene, identified by its CAS number 1011714-20-7, represents a significant advancement in the field of natural product chemistry and pharmacology. This glycosylated triterpene derivative has garnered considerable attention due to its unique structural configuration and promising biological activities. The presence of multiple beta-D-glucopyranosyl moieties and hydroxyl groups at specific positions (11 and 16) contributes to its complex molecular architecture, which is believed to modulate its interaction with biological targets.

Recent studies have highlighted the potential of this compound as a bioactive molecule with implications in therapeutic applications. Triterpenes, a class of terpenoids characterized by their three-isoprene units, are widely recognized for their diverse pharmacological properties. Among these, glycosylated triterpenes have shown remarkable efficacy in modulating various cellular processes, including inflammation, oxidative stress, and apoptosis. The specific glycosylation pattern of 19-O-beta-D-carboxyglucopyranosyl-12-O-beta-D-glucopyranosyl-11,16-dihydroxyabieta-8,11,13-triene is thought to enhance its solubility and bioavailability, thereby improving its pharmacokinetic profile.

In the realm of natural product research, the synthesis and characterization of this compound have been facilitated by advancements in glycosylation techniques and chromatographic methods. The use of beta-D-glucopyranosyl transferring agents has enabled the precise modification of the triterpene backbone, leading to the development of novel derivatives with tailored biological activities. This approach aligns with the growing trend toward structure-based drug design, where the three-dimensional structure of a molecule is optimized to enhance its binding affinity to biological targets.

One of the most compelling aspects of 19-O-beta-D-carboxyglucopyranosyl-12-O-beta-D-glucopyranosyl-11,16-dihydroxyabieta-8,11,13-triene is its potential role in anti-inflammatory therapy. Chronic inflammation is a hallmark of numerous pathological conditions, including autoimmune diseases, cardiovascular disorders, and cancer. Preclinical studies have demonstrated that triterpenoid derivatives can inhibit key pro-inflammatory pathways such as NF-κB and MAPK. The unique structural features of this compound suggest that it may exert anti-inflammatory effects by modulating these signaling cascades.

Furthermore, the hydroxyl groups at positions 11 and 16 are critical for its biological activity. These functional groups can participate in hydrogen bonding interactions with protein targets, thereby enhancing the compound's binding affinity. Structural biology techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been employed to elucidate the binding mode of this compound with its target proteins. These studies have provided valuable insights into the molecular mechanisms underlying its biological effects.

The pharmacological potential of 19-O-beta-D-carboxyglucopyranosyl-12-O-beta-D-glucopyranosyl-11,16-dihydroxyabieta-8,11,13-triene has also been explored in the context of cancer research. Triterpenes have been reported to induce apoptosis in various cancer cell lines by activating intrinsic death pathways. The glycosylation pattern of this compound may enhance its ability to penetrate cellular membranes and reach intracellular targets involved in cancer progression. Additionally, preclinical studies have suggested that it may exhibit chemopreventive properties by inhibiting tumor growth and metastasis.

In conclusion,19-O-beta-D-carboxyglucopyranosyl-12-O-beta-D-glucopyranosyl-11,16-dihydroxyabieta-8,11,13-triene (CAS No. 1011714-20-7) represents a promising candidate for further therapeutic development. Its unique structural features and demonstrated biological activities make it an attractive molecule for drug discovery efforts. As research continues to uncover new insights into its pharmacological mechanisms,this compound is likely to play a significant role in addressing various human health challenges.

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